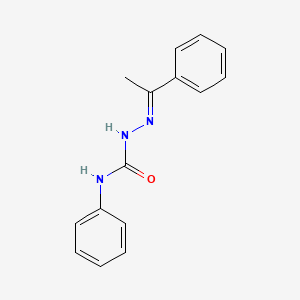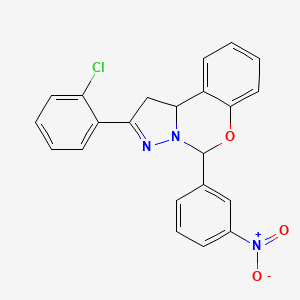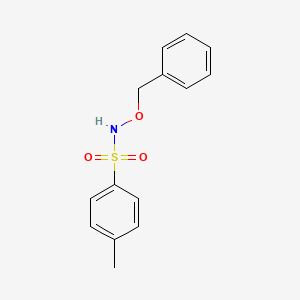![molecular formula C72H59N5O4 B15080638 bis{3-[2-(tritylamino)ethyl]-1H-indol-5-yl} 4,4'-iminodibenzoate](/img/structure/B15080638.png)
bis{3-[2-(tritylamino)ethyl]-1H-indol-5-yl} 4,4'-iminodibenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
BIS(3-(2-(TRITYLAMINO)ETHYL)-1H-INDOL-5-YL) 4,4’-AZANEDIYLDIBENZOATE is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a tritylamino group attached to an indole moiety, which is further linked to a dibenzoate structure through an azanediyl bridge.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of BIS(3-(2-(TRITYLAMINO)ETHYL)-1H-INDOL-5-YL) 4,4’-AZANEDIYLDIBENZOATE typically involves multiple steps, starting with the preparation of the indole derivative. The tritylamino group is introduced through a nucleophilic substitution reaction, where trityl chloride reacts with an aminoethyl-indole precursor. The final step involves the coupling of the indole derivative with 4,4’-azanediyldibenzoate under specific conditions, such as the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to enhance yield and purity. This includes controlling temperature, solvent choice, and reaction time. The use of continuous flow reactors and automated synthesis platforms can further streamline the production process, ensuring consistency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
BIS(3-(2-(TRITYLAMINO)ETHYL)-1H-INDOL-5-YL) 4,4’-AZANEDIYLDIBENZOATE can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: The tritylamino group can be reduced under hydrogenation conditions using palladium on carbon (Pd/C) as a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the tritylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Hydrogen gas, palladium on carbon (Pd/C).
Substitution: Trityl chloride, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Oxidized indole derivatives.
Reduction: Reduced tritylamino derivatives.
Substitution: Substituted tritylamino derivatives.
Applications De Recherche Scientifique
BIS(3-(2-(TRITYLAMINO)ETHYL)-1H-INDOL-5-YL) 4,4’-AZANEDIYLDIBENZOATE has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to the indole moiety.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mécanisme D'action
The mechanism of action of BIS(3-(2-(TRITYLAMINO)ETHYL)-1H-INDOL-5-YL) 4,4’-AZANEDIYLDIBENZOATE involves its interaction with specific molecular targets. The indole moiety can intercalate with DNA, disrupting its function and leading to potential anticancer effects. The tritylamino group can interact with cellular proteins, modulating their activity and contributing to the compound’s biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethyl 4,4’-azanediyldibenzoate: Shares the dibenzoate structure but lacks the indole and tritylamino groups.
Diethyl 4,4’-(carbonylbis(azanediyl))dibenzoate: Similar dibenzoate structure with a carbonyl bridge instead of an azanediyl bridge.
Uniqueness
BIS(3-(2-(TRITYLAMINO)ETHYL)-1H-INDOL-5-YL) 4,4’-AZANEDIYLDIBENZOATE is unique due to the presence of both the tritylamino and indole groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, setting it apart from other similar compounds.
Propriétés
Formule moléculaire |
C72H59N5O4 |
|---|---|
Poids moléculaire |
1058.3 g/mol |
Nom IUPAC |
[3-[2-(tritylamino)ethyl]-1H-indol-5-yl] 4-[4-[[3-[2-(tritylamino)ethyl]-1H-indol-5-yl]oxycarbonyl]anilino]benzoate |
InChI |
InChI=1S/C72H59N5O4/c78-69(80-63-39-41-67-65(47-63)53(49-73-67)43-45-75-71(55-19-7-1-8-20-55,56-21-9-2-10-22-56)57-23-11-3-12-24-57)51-31-35-61(36-32-51)77-62-37-33-52(34-38-62)70(79)81-64-40-42-68-66(48-64)54(50-74-68)44-46-76-72(58-25-13-4-14-26-58,59-27-15-5-16-28-59)60-29-17-6-18-30-60/h1-42,47-50,73-77H,43-46H2 |
Clé InChI |
WXVJYNMELWHMEB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCCC4=CNC5=C4C=C(C=C5)OC(=O)C6=CC=C(C=C6)NC7=CC=C(C=C7)C(=O)OC8=CC9=C(C=C8)NC=C9CCNC(C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



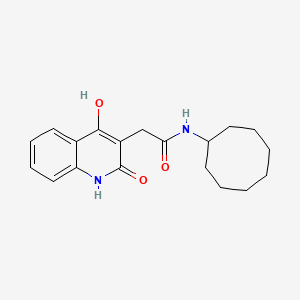

![3-(2,2-dichloroethenyl)-2,2-dimethyl-N-{2,2,2-trichloro-1-[(1,1-dioxidotetrahydrothiophen-3-yl)amino]ethyl}cyclopropanecarboxamide](/img/structure/B15080587.png)
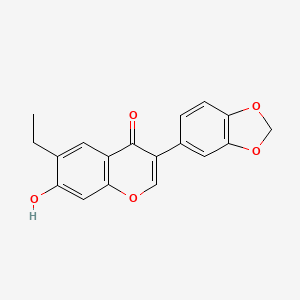
![1-(4-chlorophenyl)-3-{(2E)-4-oxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-2-ylidene}urea](/img/structure/B15080598.png)
![2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(3-methylthiophen-2-yl)methylidene]acetohydrazide](/img/structure/B15080605.png)

![2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]thio}-N'-[(E)-1-(2-furyl)ethylidene]acetohydrazide](/img/structure/B15080615.png)

![N'-[(E)-1-(1-naphthyl)ethylidene]-2-pyridinecarbohydrazide](/img/structure/B15080630.png)
